molecular formula C20H22ClNO6S B306242 ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate

ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate

Cat. No. B306242
M. Wt: 439.9 g/mol
InChI Key: SMSNXIJYHIUNRD-LFIBNONCSA-N
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Description

Ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a chemical compound that has shown promising results in scientific research. It is a thiazolidinedione derivative with potential applications in the field of medicine, specifically in the treatment of various diseases.

Mechanism of Action

The mechanism of action of ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
Ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has been shown to have various biochemical and physiological effects. It has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. It has also been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate in lab experiments is its ability to activate PPARγ, which makes it a potential candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.

Future Directions

Some possible future directions for research on ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate include studying its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could focus on optimizing its synthesis method and improving its bioavailability. Finally, research could be conducted to better understand its mechanism of action and potential side effects.
In conclusion, ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a promising compound with potential applications in the field of medicine. Its ability to activate PPARγ makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves the reaction of 3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate. The resulting product is then purified through recrystallization.

Scientific Research Applications

Ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has been studied for its potential use in treating various diseases. It has shown promising results in the treatment of diabetes, cancer, and inflammation.

properties

Product Name

ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate

Molecular Formula

C20H22ClNO6S

Molecular Weight

439.9 g/mol

IUPAC Name

ethyl 2-[(5E)-5-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C20H22ClNO6S/c1-5-8-28-17-14(21)9-13(10-15(17)26-6-2)11-16-18(23)22(20(25)29-16)12(4)19(24)27-7-3/h5,9-12H,1,6-8H2,2-4H3/b16-11+

InChI Key

SMSNXIJYHIUNRD-LFIBNONCSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl)OCC=C

Origin of Product

United States

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